c(phg-isoDGR-(NMe)k)
Overview
Description
c(phg-isoDGR-(NMe)k) is a selective and potent ligand for the α5β1 integrin, with an IC50 value of 2.9 nM . This compound is primarily used in scientific research for its ability to bind specifically to α5β1 integrin, making it a valuable tool in the study of integrin-related biological processes and diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of c(phg-isoDGR-(NMe)k) involves the N-methylation of isoDGR peptides . The process typically includes the following steps:
Peptide Synthesis: The isoDGR peptide is synthesized using standard solid-phase peptide synthesis techniques.
N-Methylation: The peptide is then subjected to N-methylation using appropriate reagents and conditions to introduce the N-methyl group.
Purification: The final product is purified using high-performance liquid chromatography to achieve the desired purity.
Industrial Production Methods
While specific industrial production methods for c(phg-isoDGR-(NMe)k) are not widely documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, using automated peptide synthesizers, and employing large-scale purification techniques such as preparative high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
c(phg-isoDGR-(NMe)k) primarily undergoes binding interactions with integrins rather than traditional chemical reactions like oxidation, reduction, or substitution .
Common Reagents and Conditions
The key reagents involved in the synthesis of c(phg-isoDGR-(NMe)k) include:
- Amino acids for peptide synthesis
- N-methylation reagents for introducing the N-methyl group
Major Products
The major product of the synthesis is the N-methylated isoDGR peptide, c(phg-isoDGR-(NMe)k), which is then used in various biological assays and imaging studies .
Scientific Research Applications
c(phg-isoDGR-(NMe)k) has several important applications in scientific research:
Tumor Imaging: It is used as a positron-emission tomography tracer for monitoring α5β1 integrin expression in tumor models.
Integrin Studies: It serves as a tool for studying the role of α5β1 integrin in various biological processes, including cell adhesion, migration, and signaling.
Drug Development: The compound is used in the development of integrin-targeted therapies for diseases such as cancer and fibrosis.
Mechanism of Action
c(phg-isoDGR-(NMe)k) exerts its effects by binding selectively to the α5β1 integrin . This binding inhibits the interaction between the integrin and its natural ligands, thereby modulating integrin-mediated signaling pathways . The compound’s high affinity for α5β1 integrin makes it a potent inhibitor of integrin function, which is useful in both research and therapeutic contexts .
Comparison with Similar Compounds
Properties
IUPAC Name |
(5S,8R,11R,14S)-8-(4-aminobutyl)-5-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,16-pentaoxo-11-phenyl-1,4,7,10,13-pentazacyclohexadecane-14-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N9O7/c1-36-19(11-5-6-12-28)23(39)35-22(16-8-3-2-4-9-16)24(40)34-18(26(42)43)14-20(37)32-15-21(38)33-17(25(36)41)10-7-13-31-27(29)30/h2-4,8-9,17-19,22H,5-7,10-15,28H2,1H3,(H,32,37)(H,33,38)(H,34,40)(H,35,39)(H,42,43)(H4,29,30,31)/t17-,18-,19+,22+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBSPGRUJJJNPQ-PSHVLCQKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CC(=O)NCC(=O)N[C@H](C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N9O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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